A Comprehensive Technical Guide to the Synthesis and Characterization of 2-[(3-Carboxypropanoyl)amino]benzoic Acid
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-[(3-Carboxypropanoyl)amino]benzoic Acid
Abstract
This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 2-[(3-Carboxypropanoyl)amino]benzoic acid, also known as N-succinylanthranilic acid. Synthesized via a robust and efficient acylation of anthranilic acid with succinic anhydride, this compound serves as a valuable intermediate in medicinal chemistry and materials science. This document outlines the underlying reaction mechanism, provides a step-by-step experimental protocol, and details the analytical techniques required for unambiguous structural confirmation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights provided are tailored for researchers, chemists, and drug development professionals seeking a reliable and well-validated procedure for the preparation of this and structurally related compounds.
Introduction and Scientific Context
2-[(3-Carboxypropanoyl)amino]benzoic acid (C₁₁H₁₁NO₅) is a dicarboxylic acid derivative formed by creating an amide linkage between anthranilic acid (2-aminobenzoic acid) and succinic acid.[1] Anthranilic acid derivatives are a cornerstone in pharmaceutical development, most notably forming the scaffold for fenamic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[2] The acylation of the amino group, as detailed here, is a fundamental transformation that allows for the introduction of new functional groups and the modulation of physicochemical properties.
The resulting molecule, N-succinylanthranilic acid, possesses two carboxylic acid moieties and a secondary amide, making it a versatile building block for further chemical elaboration. Its structure is of significant interest for developing novel enzyme inhibitors, constructing complex heterocyclic systems, or synthesizing new polymeric materials.[3][4] Understanding the precise methodology for its synthesis and the nuances of its characterization is therefore critical for ensuring the quality and reproducibility of subsequent research. This guide serves as a field-proven manual, explaining not just the "how" but the critical "why" behind each procedural step and analytical choice.
Synthesis Methodology: Acylation of Anthranilic Acid
The synthesis of the title compound is efficiently achieved through the nucleophilic acyl substitution reaction between the primary amino group of anthranilic acid and one of the carbonyl groups of succinic anhydride.
Principle and Mechanism
The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of anthranilic acid onto an electrophilic carbonyl carbon of succinic anhydride. This attack leads to the formation of a tetrahedral intermediate. Subsequently, the anhydride ring opens, and a proton transfer occurs to yield the final amide and carboxylic acid functionalities. The use of an anhydride is advantageous as it is highly reactive and the only byproduct is the newly formed carboxylic acid, which is part of the desired molecule, leading to high atom economy.
Reaction Scheme
Figure 1: Synthesis of 2-[(3-Carboxypropanoyl)amino]benzoic acid from anthranilic acid and succinic anhydride.
Detailed Experimental Protocol
This protocol is designed for laboratory-scale synthesis and can be scaled with appropriate safety and procedural modifications.
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Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anthranilic acid (5.0 g, 36.5 mmol).
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Solvent Addition: Add a suitable solvent such as glacial acetic acid or tetrahydrofuran (THF) (40 mL). Stir the mixture to achieve partial or full dissolution. The choice of solvent is critical; acetic acid can also act as a catalyst and helps to keep all components in solution at elevated temperatures.
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Addition of Anhydride: To the stirring solution, add succinic anhydride (3.65 g, 36.5 mmol, 1.0 equivalent) in one portion.
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Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 80-100 °C) and maintain this temperature for 2-3 hours.[5] Heating provides the necessary activation energy to overcome the reaction barrier, ensuring a complete and timely conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.
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Product Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. The product has limited solubility in the cooled solvent and will begin to precipitate. To maximize yield, further cool the flask in an ice-water bath for 30-45 minutes.
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Isolation: Isolate the precipitated solid product by vacuum filtration using a Büchner funnel.[5] This is a standard and efficient method for separating a solid product from its reaction solvent.
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Washing: Wash the collected solid with a small amount of cold distilled water (2 x 15 mL) followed by a small amount of cold ethanol. The cold water wash removes any residual acetic acid or unreacted starting materials, while the ethanol wash helps to displace the water and expedite drying. Using cold solvents is crucial to minimize loss of the desired product through dissolution.
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Drying: Dry the purified white solid in a vacuum oven at 60-70 °C overnight to remove residual solvents. The final product should be a crystalline white powder. A typical yield for this procedure is in the range of 80-90%.
Synthesis and Characterization Workflow
The following diagram illustrates the logical flow from starting materials to the fully validated final product.
Caption: Experimental workflow for synthesis and validation.
Physicochemical and Spectroscopic Characterization
Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized 2-[(3-Carboxypropanoyl)amino]benzoic acid. The data presented below are the expected results from standard analytical techniques.
Data Summary Table
| Property | Expected Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₅ | [1] |
| Molecular Weight | 237.21 g/mol | [1] |
| Appearance | White crystalline solid | |
| Melting Point (m.p.) | 181 °C | [3] |
| Mass Spectrometry | FD MS m/z: 237 | [3] |
Interpretation of Spectroscopic Data
Solvent: DMSO-d₆ The ¹H NMR spectrum is the most powerful tool for confirming the molecular structure. The expected signals are:
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δ ~12.0-13.0 ppm (broad singlet, 2H): This signal corresponds to the two acidic protons of the carboxylic acid groups (-COOH). The broadness is due to hydrogen bonding and chemical exchange.
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δ ~11.0 ppm (singlet, 1H): This signal is attributed to the amide proton (-NH-).
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δ ~8.5 ppm (doublet, 1H): Aromatic proton on the carbon adjacent to the carboxylic acid group of the anthranilic acid moiety.
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δ ~7.0-8.0 ppm (multiplet, 3H): These signals represent the remaining three protons on the aromatic ring.
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δ ~2.6 ppm (triplet, 2H): Methylene protons (-CH₂-) adjacent to the amide carbonyl group.
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δ ~2.5 ppm (triplet, 2H): Methylene protons (-CH₂-) adjacent to the carboxylic acid group.
The IR spectrum provides definitive evidence for the presence of key functional groups.
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3300-2500 cm⁻¹ (broad): A very prominent and broad absorption band characteristic of the O-H stretching vibration in hydrogen-bonded carboxylic acids.[6]
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~3300 cm⁻¹ (sharp): N-H stretching vibration of the secondary amide.
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~1700 cm⁻¹ (strong, sharp): C=O stretching vibration from the carboxylic acid groups.[6]
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~1650 cm⁻¹ (strong, sharp): C=O stretching vibration of the amide I band.
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~1590, 1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.[6]
Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Fast Desorption (FD) or Electrospray Ionization (ESI), the molecular ion peak is expected to be clearly visible.
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FD MS: m/z = 237, corresponding to the molecular ion [M]⁺.[3]
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ESI(-): m/z = 236, corresponding to the deprotonated molecule [M-H]⁻.
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ESI(+): m/z = 238, corresponding to the protonated molecule [M+H]⁺.
Conclusion
This guide has detailed a reliable and reproducible method for the synthesis of 2-[(3-Carboxypropanoyl)amino]benzoic acid via the acylation of anthranilic acid. The causality-driven explanations for each step in the protocol, from reaction setup to purification, provide researchers with the necessary insights for successful execution. Furthermore, the comprehensive characterization workflow, including a summary of expected spectroscopic data, establishes a self-validating system to ensure the production of high-purity material. The methodologies and data contained herein serve as an authoritative resource for professionals in chemical synthesis and drug discovery, facilitating further exploration of this versatile chemical intermediate.
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